N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16377653
InChI: InChI=1S/C13H12BrClN2O3S2/c1-7(18)16-13-17(10-3-2-8(14)4-9(10)15)11-5-22(19,20)6-12(11)21-13/h2-4,11-12H,5-6H2,1H3
SMILES:
Molecular Formula: C13H12BrClN2O3S2
Molecular Weight: 423.7 g/mol

N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC16377653

Molecular Formula: C13H12BrClN2O3S2

Molecular Weight: 423.7 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C13H12BrClN2O3S2
Molecular Weight 423.7 g/mol
IUPAC Name N-[3-(4-bromo-2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide
Standard InChI InChI=1S/C13H12BrClN2O3S2/c1-7(18)16-13-17(10-3-2-8(14)4-9(10)15)11-5-22(19,20)6-12(11)21-13/h2-4,11-12H,5-6H2,1H3
Standard InChI Key WQYPYONVBUROEM-UHFFFAOYSA-N
Canonical SMILES CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)Br)Cl

Introduction

Synthesis of Thienothiazoles

Thienothiazoles can be synthesized through various methods, often involving the condensation of appropriate precursors. For instance, the synthesis of thienothiazoles typically starts with the preparation of thieno[3,4-d]thiazole derivatives, which can be achieved by cyclization reactions involving thiourea or thioamide derivatives with suitable thienyl precursors.

ReagentsConditionsProduct
Thiourea, Thienyl PrecursorAcidic Conditions, HeatThieno[3,4-d]thiazole Derivative

Biological Activities

Compounds with thienothiazole skeletons have been explored for their biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of specific substituents, such as halogenated phenyl groups, can enhance these activities by influencing the compound's interaction with biological targets.

ActivityDescription
AntimicrobialEffective against certain bacterial and fungal strains
AnticancerPotential inhibitors of specific cancer cell lines

Research Findings and Future Directions

While specific research findings on N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]acetamide are not available, studies on related thienothiazoles suggest that these compounds are worthy of further investigation. Molecular docking and in vitro assays can provide insights into their potential biological activities and guide future synthesis efforts.

MethodPurpose
Molecular DockingPredict binding affinity to biological targets
In Vitro AssaysEvaluate biological activities against specific cell lines or pathogens

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